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Compound of Interest

Compound Name: NS6180

Cat. No.: B1680102 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed information and protocols for the in vivo administration

of NS6180, a potent and selective inhibitor of the intermediate-conductance calcium-activated

potassium channel KCa3.1. The protocols are intended for use in preclinical animal studies

aimed at investigating the therapeutic potential of KCa3.1 channel blockade in various disease

models.

Introduction
NS6180 is a benzothiazinone-class small molecule that potently inhibits KCa3.1 channels with

IC50 values in the low nanomolar range for human, mouse, and rat channels.[1][2] The KCa3.1

channel plays a crucial role in regulating calcium signaling in various cell types, including T-

lymphocytes, by controlling the cell membrane potential.[3][4][5] Inhibition of this channel has

been shown to suppress T-cell activation, proliferation, and the production of pro-inflammatory

cytokines such as IL-2 and IFN-γ.[1][2] Consequently, NS6180 is a valuable tool for

investigating the role of KCa3.1 in immune-mediated diseases, and it has demonstrated

efficacy in a rat model of inflammatory bowel disease (IBD).[1][2]
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Species Channel IC50 (nM)

Human (cloned) KCa3.1 9

Human (erythrocyte) KCa3.1 14-20

Mouse (erythrocyte) KCa3.1 15-20

Rat (erythrocyte) KCa3.1 15-20

Source:[1][2]

Table 2: In Vivo Pharmacokinetics of NS6180 in Rats (10
mg/kg dose)

Administration
Route

Cmax Bioavailability
Plasma Half-life
(t1/2)

Intravenous (i.v.) ~9 µM (at 5 min) N/A 3.8 hours

Oral (p.o.) 186 nM Extremely Low 3.8 hours

Intraperitoneal (i.p.) 33 nM Extremely Low 3.8 hours

Source:[6]

Table 3: In Vivo Efficacy of NS6180 in a Rat Model of IBD
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Treatment Group Dosage
Administration
Route

Outcome

NS6180 3 mg/kg b.i.d. Oral

Dampened colon

inflammation,

improved body weight

gain.

NS6180 10 mg/kg b.i.d. Oral

Dampened colon

inflammation,

improved body weight

gain.

Sulfasalazine (positive

control)
300 mg/kg q.d. Oral

Comparable efficacy

to NS6180.

Source:[1][2]

Signaling Pathway
The primary mechanism of action of NS6180 is the blockade of the KCa3.1 potassium channel.

In T-lymphocytes, activation of the T-cell receptor (TCR) leads to an increase in intracellular

calcium (Ca2+). The KCa3.1 channel is activated by this rise in Ca2+ and facilitates potassium

(K+) efflux, which hyperpolarizes the cell membrane. This hyperpolarization maintains the

electrochemical gradient necessary for sustained Ca2+ influx through channels like the

Calcium Release-Activated Ca2+ (CRAC) channel. The sustained high intracellular Ca2+ levels

activate downstream signaling pathways, such as the calcineurin-NFAT pathway, leading to T-

cell activation, proliferation, and cytokine production. By blocking the KCa3.1 channel, NS6180
inhibits K+ efflux, leading to membrane depolarization. This reduces the driving force for Ca2+

entry, thereby dampening T-cell activation and subsequent inflammatory responses.[3][4][5]
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Figure 1: Simplified signaling pathway of T-cell activation and the inhibitory action of NS6180.

Experimental Protocols
Preparation of NS6180 Formulations
NS6180 is poorly soluble in aqueous solutions.[6] Therefore, appropriate vehicle selection is

critical for in vivo administration.

a) Oral Administration Formulation (as used in the rat IBD model):

Vehicle Composition: 10% Cremophor EL, 10% PEG400, 80% Water.[2]
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Procedure:

Weigh the required amount of NS6180.

Dissolve NS6180 in Cremophor EL and PEG400 by vortexing or brief sonication.

Gradually add water while continuously mixing to form a stable emulsion.

Prepare fresh daily.

b) Injectable Formulation 1 (for i.v., i.p., or s.c. routes):

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

Procedure:

Dissolve NS6180 in DMSO.

Add PEG300 and Tween-80 and mix thoroughly.

Add saline dropwise while vortexing to obtain a clear solution.

This formulation can achieve a concentration of at least 2.5 mg/mL.[7]

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

c) Injectable Formulation 2 (for i.p. or s.c. routes):

Vehicle Composition: 10% DMSO, 90% Corn Oil.

Procedure:

Dissolve NS6180 in DMSO.

Add the corn oil and mix thoroughly until a clear solution is formed.

This formulation can also achieve a concentration of at least 2.5 mg/mL.[7]

Administration Routes
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The choice of administration route will depend on the experimental design and the desired

pharmacokinetic profile.

a) Oral Gavage (p.o.)

Description: This route is convenient but results in extremely low plasma exposure for

NS6180.[6] However, it has been shown to be effective in a model of IBD, suggesting that

local effects in the gastrointestinal tract or the low systemic exposure may be sufficient for

efficacy in certain models.[1][2]

Protocol:

Prepare the oral formulation of NS6180 as described above.

Administer the formulation to the animal using a suitable oral gavage needle. The volume

should be adjusted based on the animal's weight (e.g., 10 mL/kg for rats).[2]

b) Intraperitoneal Injection (i.p.)

Description: This route also results in very low plasma exposure for NS6180.[6]

Protocol:

Prepare an appropriate injectable formulation of NS6180.

Inject the solution into the peritoneal cavity of the animal.

c) Intravenous Injection (i.v.)

Description: This route provides the highest plasma exposure and immediate systemic

availability.[6] It is suitable for acute studies or when precise control over plasma

concentration is required.

Protocol:

Prepare the injectable formulation 1 (DMSO/PEG300/Tween-80/Saline).

Administer the solution via the tail vein or another suitable vein.
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d) Subcutaneous Injection (s.c.)

Description: While not explicitly documented for NS6180, this is a common route for

sustained release of compounds. The injectable formulations provided should be suitable for

this route.

Protocol:

Prepare an appropriate injectable formulation of NS6180.

Inject the solution into the subcutaneous space, typically in the scruff of the neck or the

flank.

Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using NS6180.
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Figure 2: General experimental workflow for in vivo studies with NS6180.

Important Considerations
Solubility: Due to its poor aqueous solubility, care must be taken when preparing

formulations to ensure NS6180 is fully dissolved to achieve accurate dosing.
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Bioavailability: Researchers should be aware of the extremely low oral and intraperitoneal

bioavailability of NS6180.[6] The choice of administration route should be carefully

considered based on the study's objectives.

Vehicle Controls: Appropriate vehicle control groups must be included in all experiments to

account for any effects of the formulation components.

Dosing Frequency: The plasma half-life of NS6180 in rats is approximately 3.8 hours, which

may necessitate twice-daily (b.i.d.) dosing to maintain therapeutic concentrations, as was

done in the IBD study.[1][6]

By following these guidelines and protocols, researchers can effectively utilize NS6180 as a

pharmacological tool to investigate the in vivo roles of the KCa3.1 channel in health and

disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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